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Compound of Interest

Compound Name: 6-Methoxy-1-bromo naphthalene

Cat. No.: B1595208 Get Quote

Introduction
6-Methoxy-1-bromo naphthalene is a substituted naphthalene derivative with potential

applications in organic synthesis and drug development. As with any novel or specialized

chemical entity, a thorough understanding of its structural and electronic properties is

paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a

detailed fingerprint of the molecule, enabling unambiguous identification and characterization.

This technical guide provides an in-depth analysis of the spectral data for 6-Methoxy-1-bromo
naphthalene (CAS 83710-62-7). It is important to note that at the time of this writing,

experimental spectral data for this specific compound is not widely available in public

databases. Therefore, this guide presents a combination of predicted spectral data, based on

established principles of spectroscopy and data from structurally related compounds, alongside

generalized experimental protocols for data acquisition. This approach is designed to offer

researchers, scientists, and drug development professionals a robust framework for the

characterization of 6-Methoxy-1-bromo naphthalene and similar molecules.

Molecular Structure
The structural formula of 6-Methoxy-1-bromo naphthalene is C₁₁H₉BrO, with a molecular

weight of 237.09 g/mol .[1] The numbering of the naphthalene ring is crucial for the correct

assignment of spectral signals.
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Caption: Molecular structure of 6-Methoxy-1-bromo naphthalene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 6-Methoxy-1-bromo naphthalene in a standard solvent

like CDCl₃ would exhibit distinct signals for the aromatic protons and the methoxy group

protons. The chemical shifts are influenced by the electron-donating methoxy group and the

electron-withdrawing, deshielding bromine atom.

Proton
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-2 7.2 - 7.4 d J ≈ 8.0

H-3 7.5 - 7.7 t J ≈ 8.0

H-4 7.8 - 8.0 d J ≈ 8.0

H-5 7.1 - 7.3 d J ≈ 2.0

H-7 7.3 - 7.5 dd J ≈ 9.0, 2.0

H-8 7.9 - 8.1 d J ≈ 9.0

-OCH₃ 3.9 - 4.1 s -

Interpretation of Predicted ¹H NMR Spectrum:

Aromatic Protons (7.1 - 8.1 ppm): The six aromatic protons will resonate in this region. The

exact chemical shifts are influenced by the positions of the bromine and methoxy

substituents. Protons on the same ring as the bromine (H-2, H-3, H-4) will be deshielded

compared to a simple naphthalene. Protons on the ring with the methoxy group (H-5, H-7, H-

8) will be influenced by its electron-donating nature.
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Coupling Constants: The coupling constants are indicative of the spatial relationship between

protons. Ortho-coupling (³J) in naphthalene systems is typically in the range of 7-9 Hz, while

meta-coupling (⁴J) is smaller, around 1-3 Hz.

Methoxy Protons (3.9 - 4.1 ppm): The three protons of the methoxy group will appear as a

sharp singlet, as they are not coupled to any other protons.

Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show 11 distinct signals, one for each carbon atom in the

molecule.

Carbon Predicted Chemical Shift (ppm)

C-1 115 - 120

C-2 128 - 132

C-3 125 - 129

C-4 129 - 133

C-4a 130 - 135

C-5 105 - 110

C-6 155 - 160

C-7 118 - 122

C-8 127 - 131

C-8a 133 - 138

-OCH₃ 55 - 58

Interpretation of Predicted ¹³C NMR Spectrum:

Aromatic Carbons (105 - 160 ppm): The ten carbons of the naphthalene ring will resonate in

this broad range. The carbon attached to the bromine (C-1) will have its chemical shift

significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon

bearing the methoxy group (C-6) will be deshielded due to the oxygen's electronegativity.
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Methoxy Carbon (55 - 58 ppm): The carbon of the methoxy group typically appears in this

region. Studies on aromatic methoxy compounds have shown that the chemical shift of the

methoxy carbon is around 56 ppm.[2][3]

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 6-Methoxy-1-bromo naphthalene
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Predicted Key IR Absorptions
Vibrational Mode

Predicted Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Aliphatic C-H Stretch (-OCH₃) 2950 - 2850 Medium to Weak

Aromatic C=C Stretch 1600 - 1450 Medium to Strong

C-O-C Asymmetric Stretch 1275 - 1200 Strong

C-O-C Symmetric Stretch 1075 - 1020 Medium

C-Br Stretch 650 - 550 Medium to Strong

Interpretation of Predicted IR Spectrum:

Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H

stretching vibrations in the aromatic naphthalene ring.

Aliphatic C-H Stretch: The absorptions between 2950 and 2850 cm⁻¹ are due to the C-H

stretching of the methyl group in the methoxy substituent.

Aromatic C=C Stretch: The sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of

the carbon-carbon double bond stretching within the aromatic system.

C-O-C Stretches: The strong absorption band around 1250 cm⁻¹ is indicative of the

asymmetric C-O-C stretching of the aryl-alkyl ether, while the symmetric stretch appears at a

lower frequency.[4][5][6]

C-Br Stretch: The presence of the carbon-bromine bond is confirmed by a medium to strong

absorption in the fingerprint region, typically between 650 and 550 cm⁻¹.

Experimental Protocol for IR Data Acquisition
Sample Preparation (ATR):
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Place a small amount of the solid 6-Methoxy-1-bromo naphthalene sample directly onto

the crystal of an Attenuated Total Reflectance (ATR) accessory.

Ensure good contact between the sample and the crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum
m/z Relative Abundance Identity

236/238 High [M]⁺ (Molecular Ion)

221/223 Moderate [M - CH₃]⁺

157 High [M - Br]⁺

128 Moderate [M - Br - CHO]⁺

77 Low [C₆H₅]⁺

Interpretation of Predicted Mass Spectrum:

Molecular Ion Peak ([M]⁺): The presence of bromine, which has two major isotopes (⁷⁹Br and

⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the
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molecular ion.[7] There will be two peaks of nearly equal intensity at m/z 236 and 238,

corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

Fragmentation Pattern: The fragmentation of 6-Methoxy-1-bromo naphthalene is expected

to proceed through several key pathways:

Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 221/223.

Loss of a bromine radical (-Br): This is a common fragmentation for bromo-aromatic

compounds, leading to a prominent peak at m/z 157.[8][9]

Subsequent fragmentation: The [M - Br]⁺ fragment can further lose a formyl radical (-CHO)

to give a peak at m/z 128.

[C₁₁H₉BrO]⁺
m/z = 236/238

[C₁₀H₆BrO]⁺
m/z = 221/223- •CH₃

[C₁₁H₉O]⁺
m/z = 157

- •Br

[C₁₀H₈]⁺
m/z = 128

- •CHO
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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